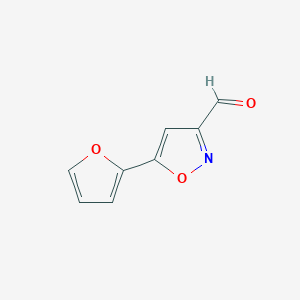

5-(2-Furyl)isoxazole-3-carbaldehyde

Description

Contextualization within Isoxazole (B147169) and Furan (B31954) Heterocycle Chemistry

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to the life sciences and chemical industries. Isoxazole, a five-membered heterocycle with adjacent nitrogen and oxygen atoms, is a prominent scaffold in medicinal chemistry due to its presence in numerous biologically active compounds. nih.gov The synthesis of isoxazole derivatives is an active area of research, with methods like 1,3-dipolar cycloaddition being commonly employed. nih.govyoutube.com

Similarly, furan, a five-membered aromatic heterocycle containing an oxygen atom, is a key structural motif in a vast number of natural products and synthetic compounds. nih.govmdpi.com Furfural, or furan-2-carbaldehyde, is a commodity chemical derived from renewable biomass and serves as a crucial starting material for the synthesis of a wide range of furan derivatives. mdpi.comnih.gov The chemistry of furans, while rich, is also noted for the potential instability of the furan ring, which can be susceptible to decomposition. researchgate.net

Significance of the Isoxazole-Furan Conjugate Framework

The direct linkage of an isoxazole ring to a furan ring in 5-(2-Furyl)isoxazole-3-carbaldehyde creates a conjugated system that influences the molecule's electronic properties and reactivity. Conjugated organic materials often exhibit interesting optical and electronic properties. researchgate.net The specific arrangement of the furan and isoxazole rings can lead to unique chemical behaviors and provides a platform for the development of novel compounds with tailored characteristics. For instance, the incorporation of furan into conjugated systems can enhance conjugation and improve solubility. researchgate.net The study of such conjugated heterocyclic systems is a burgeoning field, with researchers exploring their potential in materials science and medicinal chemistry.

Role as a Synthetic Precursor for Advanced Molecular Architectures

The true value of this compound in contemporary research lies in its utility as a synthetic precursor. The aldehyde functional group is a versatile handle for a wide array of chemical transformations. It can readily participate in reactions such as condensations, oxidations, reductions, and the formation of imines, providing a gateway to a diverse range of more complex molecules. researchgate.net

For example, the aldehyde can be reacted with compounds containing an active methylene (B1212753) group to construct larger molecular frameworks. researchgate.net This reactivity allows chemists to elaborate on the core isoxazole-furan scaffold, introducing new functional groups and building intricate three-dimensional structures. This modular approach is central to modern drug discovery and materials science, where the ability to systematically modify a core structure is paramount for optimizing properties. The development of novel pyrazolo[3,4-b]pyridines with furan moieties as potential inhibitors of CDK2 and p53-MDM2 protein-protein interaction highlights the importance of furan-containing precursors in medicinal chemistry. nih.gov

The strategic placement of the aldehyde group on the isoxazole ring, coupled with the presence of the furan moiety, offers a rich chemical playground for the construction of novel compounds with potential applications in various scientific disciplines.

| Property | Data |

| Molecular Formula | C8H5NO3 |

| Molecular Weight | 163.13 g/mol |

| CAS Number | 852180-62-2 |

| Physical State | Solid |

Structure

2D Structure

Propriétés

IUPAC Name |

5-(furan-2-yl)-1,2-oxazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO3/c10-5-6-4-8(12-9-6)7-2-1-3-11-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAHMVRCTECLFMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC(=NO2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70428732 | |

| Record name | 5-(2-furyl)isoxazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852180-62-2 | |

| Record name | 5-(2-furyl)isoxazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Analytical Characterization Approaches for 5 2 Furyl Isoxazole 3 Carbaldehyde Derivatives

Vibrational Spectroscopy (Infrared)

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The analysis of 5-(2-Furyl)isoxazole-3-carbaldehyde would reveal characteristic absorption bands corresponding to the vibrations of its constituent bonds.

The most prominent peak is expected from the aldehyde carbonyl (C=O) stretching vibration, which typically appears in the region of 1700-1720 cm⁻¹. The conjugation of the aldehyde to the isoxazole (B147169) ring may shift this frequency slightly. The C-H bond of the aldehyde group gives rise to two characteristic, but often weak, stretching bands around 2850 cm⁻¹ and 2750 cm⁻¹.

The furan (B31954) ring exhibits specific vibrations, including C-H stretching for the aromatic-like protons, which are anticipated just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). vscht.cz The C=C stretching vibrations of the furan ring are expected in the 1600-1450 cm⁻¹ region. A strong band corresponding to the C-O-C asymmetric stretching of the furan ether group should be observable around 1250-1180 cm⁻¹.

Table 1: Predicted Infrared (IR) Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aldehyde | C=O Stretch | 1720 - 1700 |

| Aldehyde | C-H Stretch | ~2850 and ~2750 |

| Furan | =C-H Stretch | 3100 - 3000 |

| Furan/Isoxazole | C=C Stretch | 1600 - 1450 |

| Isoxazole | C=N Stretch | 1650 - 1550 |

| Furan | C-O-C Stretch | 1250 - 1180 |

| Isoxazole | N-O Stretch | 1420 - 1380 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum of this compound is expected to show distinct signals for each of the five protons in the molecule.

Aldehyde Proton (CHO): This proton is highly deshielded and should appear as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm.

Isoxazole Proton (H-4): The single proton on the isoxazole ring is expected to appear as a singlet, likely in the range of δ 6.5-7.5 ppm. In similar isoxazole structures, this proton signal appears around δ 6.8 ppm. alfa-chemistry.com

Furan Protons: The three protons on the 2-substituted furan ring will appear as distinct multiplets. The proton at the 5-position of the furan ring (H-5') is adjacent to the oxygen and should appear as a doublet of doublets around δ 7.7-7.9 ppm. The proton at the 3-position (H-3') is expected around δ 7.3-7.5 ppm, also as a doublet of doublets. The proton at the 4-position (H-4') will likely be a triplet or doublet of doublets in the range of δ 6.6-6.8 ppm. These shifts are based on typical values for 2-substituted furans. hw.ac.uk

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CHO | 9.5 - 10.5 | Singlet (s) |

| Furan H-5' | 7.7 - 7.9 | Doublet of Doublets (dd) |

| Furan H-3' | 7.3 - 7.5 | Doublet of Doublets (dd) |

| Isoxazole H-4 | 6.5 - 7.5 | Singlet (s) |

| Furan H-4' | 6.6 - 6.8 | Triplet (t) or dd |

The ¹³C NMR spectrum will show eight distinct signals, one for each carbon atom in the molecule.

Aldehyde Carbonyl Carbon: This carbon is the most deshielded, with a predicted chemical shift in the range of δ 185-195 ppm. oregonstate.edu

Isoxazole Carbons: The carbons of the isoxazole ring are expected at approximately δ 170 ppm (C-5, attached to the furan ring), δ 160-165 ppm (C-3, attached to the aldehyde), and δ 100-110 ppm (C-4). These predictions are based on data for similarly substituted isoxazoles. alfa-chemistry.com

Furan Carbons: The furan carbons will have shifts influenced by the oxygen atom and the isoxazole substituent. The carbon attached to the isoxazole ring (C-2') is expected around δ 145-150 ppm. The other furan carbons (C-3', C-4', C-5') are anticipated in the aromatic region, between δ 110 and 125 ppm. hw.ac.ukspectroscopyonline.com

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (Aldehyde) | 185 - 195 |

| C-5 (Isoxazole) | ~170 |

| C-3 (Isoxazole) | 160 - 165 |

| C-2' (Furan) | 145 - 150 |

| C-3', C-4', C-5' (Furan) | 110 - 125 |

| C-4 (Isoxazole) | 100 - 110 |

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between the furan protons, showing cross-peaks between H-3' and H-4', and between H-4' and H-5'.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively link each proton signal (e.g., Isoxazole H-4) to its corresponding carbon signal (Isoxazole C-4).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound (C₈H₅NO₃), the molecular weight is 163.13.

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at an m/z (mass-to-charge ratio) of 163. A common fragmentation pathway for aldehydes is the loss of a hydrogen radical (H˙) to give a stable acylium ion at m/z 162, followed by the loss of carbon monoxide (CO), which would result in a fragment at m/z 134.

Another likely fragmentation involves the cleavage of the fragile isoxazole ring. The parent isoxazole ring is known to fragment via the loss of HCN or CO. sigmaaldrich.com For this substituted derivative, complex rearrangements could lead to fragments corresponding to the furyl group or other stable ions. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion, which should match the calculated exact mass of 163.0269 for C₈H₅NO₃.

Table 4: Predicted Key Mass Spectrometry Fragments

| m/z | Identity |

| 163 | [M]⁺˙ (Molecular Ion) |

| 162 | [M-H]⁺ |

| 135 | [M-CO]⁺˙ or [M-H-HCN]⁺ |

| 134 | [M-CHO]⁺ or [M-H-CO]⁺ |

| 67 | [C₄H₃O]⁺ (Furyl cation) |

Elemental Analysis

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen) in the compound. This is a classic method to confirm the purity and empirical formula of a synthesized compound. The theoretical values are calculated from the molecular formula, C₈H₅NO₃. Experimental values that fall within ±0.4% of the theoretical values are considered confirmation of the compound's elemental composition and purity.

Table 5: Theoretical Elemental Composition of C₈H₅NO₃

| Element | Symbol | Atomic Weight | Number of Atoms | Total Mass | Percentage (%) |

| Carbon | C | 12.011 | 8 | 96.088 | 58.90% |

| Hydrogen | H | 1.008 | 5 | 5.040 | 3.09% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 8.59% |

| Oxygen | O | 15.999 | 3 | 47.997 | 29.42% |

| Total | 163.132 | 100.00% |

Chemical Reactivity and Derivatization Strategies of the 5 2 Furyl Isoxazole 3 Carbaldehyde Core

Reactions of the Aldehyde Moiety

The aldehyde group at the 3-position of the isoxazole (B147169) ring is a versatile functional handle that readily participates in a variety of chemical transformations. Its reactivity is influenced by the electron-withdrawing nature of the adjacent isoxazole ring, which can enhance its susceptibility to nucleophilic attack.

The aldehyde functionality of 5-(2-furyl)isoxazole-3-carbaldehyde readily undergoes condensation reactions with primary amines and related compounds to form imines, commonly known as Schiff bases. rsc.orgresearchgate.net These reactions are typically carried out by refluxing equimolar amounts of the aldehyde and the amine in a suitable solvent, such as ethanol. rsc.org The formation of the C=N double bond in the resulting Schiff base provides a new site for further chemical modification and has been a key strategy in the synthesis of various biologically active molecules. rsc.orgsigmaaldrich.com

Similarly, condensation with semicarbazide (B1199961) hydrochloride yields the corresponding semicarbazone. This reaction provides a crystalline derivative that can be useful for the characterization of the aldehyde. The general scheme for these reactions is presented below:

Scheme 1: General reaction scheme for the formation of Schiff bases and semicarbazones from this compound.

Scheme 1: General reaction scheme for the formation of Schiff bases and semicarbazones from this compound.A variety of amines can be used to generate a library of Schiff base derivatives, as illustrated in the following table:

| Amine Reactant | Product |

| Aniline | N-phenyl-1-(5-(2-furyl)isoxazol-3-yl)methanimine |

| p-Toluidine | N-(p-tolyl)-1-(5-(2-furyl)isoxazol-3-yl)methanimine |

| 2-Aminopyridine | N-(pyridin-2-yl)-1-(5-(2-furyl)isoxazol-3-yl)methanimine |

| Semicarbazide | 2-(1-(5-(2-furyl)isoxazol-3-yl)methylene)hydrazine-1-carboxamide |

The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction that involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst. clockss.orgrsc.org The aldehyde group of this compound is a suitable substrate for this transformation, reacting with compounds such as malononitrile, ethyl cyanoacetate, and barbituric acid to yield α,β-unsaturated products. clockss.orgnih.gov These reactions are often catalyzed by weak bases like piperidine (B6355638) or can be performed in ionic liquids. clockss.orgrsc.org

The resulting products contain a new exocyclic double bond conjugated with both the isoxazole ring and the activating groups from the active methylene compound, leading to extended π-systems with potential applications in dye chemistry and materials science.

| Active Methylene Compound | Catalyst | Product |

| Malononitrile | Piperidine | 2-((5-(2-furyl)isoxazol-3-yl)methylene)malononitrile |

| Ethyl Cyanoacetate | Sodium Carbonate | Ethyl 2-cyano-3-(5-(2-furyl)isoxazol-3-yl)acrylate |

| Barbituric Acid | Aqueous Media | 5-((5-(2-furyl)isoxazol-3-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione |

The aldehyde group can be readily oxidized to the corresponding carboxylic acid, 5-(2-furyl)isoxazole-3-carboxylic acid. A variety of oxidizing agents can be employed for this transformation. For instance, pyridinium (B92312) chlorochromate (PCC) is a known reagent for the oxidation of aldehydes to carboxylic acids. Other common oxidizing agents that can be utilized include potassium permanganate (B83412) (KMnO₄) under basic conditions followed by acidic workup, or Jones reagent (CrO₃ in sulfuric acid). The resulting carboxylic acid is a valuable intermediate for the synthesis of esters, amides, and other acid derivatives, further expanding the chemical space accessible from the parent aldehyde.

| Oxidizing Agent | Product |

| Pyridinium Chlorochromate (PCC) | 5-(2-furyl)isoxazole-3-carboxylic acid |

| Potassium Permanganate (KMnO₄) | 5-(2-furyl)isoxazole-3-carboxylic acid |

| Jones Reagent (CrO₃/H₂SO₄) | 5-(2-furyl)isoxazole-3-carboxylic acid |

The aldehyde moiety can be selectively reduced to a primary alcohol, [5-(2-furyl)isoxazol-3-yl]methanol, using a variety of reducing agents. Mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent are typically sufficient for this transformation, leaving the furan (B31954) and isoxazole rings intact. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, although care must be taken to avoid potential side reactions with the heterocyclic rings. The resulting alcohol can be further functionalized, for example, through esterification or conversion to the corresponding halide.

| Reducing Agent | Product |

| Sodium Borohydride (NaBH₄) | [5-(2-furyl)isoxazol-3-yl]methanol |

| Lithium Aluminum Hydride (LiAlH₄) | [5-(2-furyl)isoxazol-3-yl]methanol |

Reactivity of the Isoxazole Heterocycle

The isoxazole ring in this compound is an aromatic heterocycle, but its reactivity differs from that of benzene (B151609) due to the presence of the two heteroatoms and the influence of the substituents.

Electrophilic aromatic substitution on the isoxazole ring is generally difficult due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. However, when such reactions do occur, they typically proceed at the C4 position, which is the most electron-rich carbon atom in the isoxazole ring. For example, the nitration of 5-phenylisoxazole, a close analog of the title compound, with a mixture of nitric acid and sulfuric acid has been shown to yield the 4-nitro derivative, alongside nitration on the phenyl ring. clockss.org It is therefore plausible that this compound could undergo similar electrophilic substitution at the C4 position under forcing conditions.

| Reaction | Reagents | Expected Major Product |

| Nitration | HNO₃/H₂SO₄ | 5-(2-furyl)-4-nitroisoxazole-3-carbaldehyde |

| Halogenation | Br₂/FeBr₃ | 4-bromo-5-(2-furyl)isoxazole-3-carbaldehyde |

Nucleophilic attack on the isoxazole ring is also a possibility, particularly if the ring is activated by strongly electron-withdrawing groups. For instance, isoxazoles bearing a nitro group at the C5 position have been shown to undergo nucleophilic aromatic substitution (SNAr) with various nucleophiles. rsc.orgresearchgate.net

The isoxazole ring can also undergo ring-opening reactions under certain conditions. For example, treatment of 3-unsubstituted isoxazoles with a strong base can lead to the cleavage of the N-O bond and subsequent rearrangement. rsc.orgrsc.org For 5-phenylisoxazole, this reaction proceeds via a concerted abstraction of the C3 proton and scission of the N-O bond to form a cyanoenolate anion. rsc.orgrsc.org Given the presence of a substituent at the C3 position in this compound, a similar base-catalyzed ring opening is less likely to occur through the same mechanism. However, other modes of ring-opening, potentially involving nucleophilic attack at C5 followed by cleavage of the N-O bond, cannot be entirely ruled out under specific reaction conditions.

Ring Cleavage and Rearrangement Studies

The isoxazole ring, while aromatic, is susceptible to cleavage and rearrangement under various conditions, owing to the inherent weakness of the N-O bond. These transformations are valuable in synthetic chemistry for accessing different heterocyclic systems and functionalized open-chain compounds.

One notable rearrangement is the Boulton–Katritzky rearrangement, which has been observed in derivatives of isoxazolo[4,5-b]pyridines. For instance, isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones have been shown to undergo a base-promoted rearrangement to yield 3-hydroxy-2-(2-aryl nih.govorganic-chemistry.orgmdpi.comtriazol-4-yl)pyridines. nih.gov This reaction proceeds through the cleavage of the N-O bond of the isoxazole ring and subsequent recyclization to form the more stable triazole ring. While this specific example involves a fused pyridine (B92270) ring, it highlights a potential reactivity pathway for the isoxazole core of this compound, particularly when the carbaldehyde is converted to a hydrazone derivative.

Another significant transformation is the photochemical rearrangement of isoxazoles. Irradiation of isoxazoles with UV light can induce homolysis of the N-O bond, leading to the formation of an acyl azirine intermediate. This intermediate can then rearrange to form an oxazole (B20620). dntb.gov.ua This photoisomerization has been developed into a continuous photochemical process for the synthesis of various oxazole products from isoxazole precursors. semanticscholar.org

Furthermore, ring-opening reactions of isoxazoles can be initiated by nucleophiles or through reduction. For example, the hydrogenolysis of 3-(2-furanyl)-4,5-dihydroisoxazoles with a Raney-Ni catalyst has been shown to cause the ring opening of the dihydroisoxazole (B8533529) ring to afford β-hydroxy ketones, while leaving the furan ring intact. nih.gov In a different approach, a ring transformation of isoxazoles into furan and pyran derivatives has been reported. This process involves the ring opening of the isoxazole in the presence of an aromatic aldehyde, leading to a 2-arylidene-3-oxopropanenitrile intermediate, which then undergoes heterocyclization. nih.gov

A particularly relevant example is the ring transformation of 5-(2,3,5-tri-O-benzoyl-β-D-ribofuranosyl)-isoxazole-4-carbaldehyde, a compound structurally similar to the title compound. Treatment of this isoxazole carbaldehyde with 1,2-diaminobenzenes leads to the formation of a Schiff base, which upon cyclocondensation, yields 3-cyano-1,5-benzodiazepine C-nucleosides. youtube.com This reaction demonstrates a valuable synthetic application of the ring cleavage and rearrangement of a 5-substituted isoxazole-carbaldehyde.

Table 1: Examples of Ring Cleavage and Rearrangement Reactions of Isoxazole Derivatives

| Starting Material | Reagents and Conditions | Product(s) | Reference |

| Isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones | K₂CO₃ | 3-Hydroxy-2-(2-aryl nih.govorganic-chemistry.orgmdpi.comtriazol-4-yl)pyridines | nih.gov |

| Trisubstituted isoxazoles | UV light (continuous flow) | Ketenimines, Pyrazoles | dntb.gov.ua |

| 3-(2-Furanyl)-4,5-dihydo-isoxazoles | Raney-Ni, H₂ | β-Hydroxy ketones | nih.gov |

| 5-(2,3,5-tri-O-benzoyl-β-D-ribofuranosyl)-isoxazole-4-carbaldehyde | 1,2-Diaminobenzenes, then TFA | 3-Cyano-1,5-benzodiazepine C-nucleosides | youtube.com |

Reactivity of the Furan Moiety

The furan ring in this compound is an electron-rich aromatic system that readily undergoes electrophilic substitution and can participate in cycloaddition reactions. The isoxazole-3-carbaldehyde (B1319062) substituent at the 2-position of the furan ring influences its reactivity.

Electrophilic Aromatic Substitution Patterns

Furan typically undergoes electrophilic aromatic substitution at the C5 position (α-position) due to the higher stability of the cationic intermediate compared to substitution at the C3 or C4 positions (β-positions). In this compound, the C2 position is already substituted. The isoxazole-3-carbaldehyde group is generally considered to be an electron-withdrawing group, which would deactivate the furan ring towards electrophilic attack. However, electrophilic substitution is still expected to occur preferentially at the vacant C5 position.

Common electrophilic substitution reactions for furans include nitration, halogenation, and Friedel-Crafts acylation.

Nitration: The nitration of furan derivatives is typically carried out using mild nitrating agents, such as acetyl nitrate, to avoid polymerization and ring-opening reactions that can occur under harsh acidic conditions. ijpcbs.com For 5-substituted-2-furaldehydes, nitration is expected to yield the 5-substituted-4-nitro-2-furaldehyde.

Halogenation: Halogenation of furans with chlorine or bromine is often rapid and can lead to polyhalogenated products. Milder conditions are required for monohalogenation. For a 2-substituted furan, bromination would likely occur at the C5 position.

Friedel-Crafts Acylation: Furan is highly reactive in Friedel-Crafts acylation, which is a useful method for introducing acyl groups. However, the sensitivity of the furan ring to strong Lewis acids necessitates the use of milder catalysts, such as boron trifluoride etherate, to avoid polymerization. rsc.org Acylation of 2-substituted furans generally occurs at the 5-position. In the case of 2-(2-furyl)phenanthro[9,10-d]oxazole, electrophilic substitution reactions such as nitration, bromination, formylation, and acylation have been shown to occur at the 5-position of the furan ring under specific conditions. researchgate.net

Table 2: Expected Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagent(s) | Expected Major Product |

| Nitration | Acetyl nitrate | 5-(5-Nitro-2-furyl)isoxazole-3-carbaldehyde |

| Bromination | N-Bromosuccinimide | 5-(5-Bromo-2-furyl)isoxazole-3-carbaldehyde |

| Friedel-Crafts Acylation | Acyl chloride, BF₃·OEt₂ | 5-(5-Acyl-2-furyl)isoxazole-3-carbaldehyde |

Annulation and Fused Ring System Formation

The furan ring can act as a diene in Diels-Alder reactions, providing a powerful tool for the construction of fused ring systems. The reactivity of the furan as a diene is influenced by the substituents on the ring. Electron-withdrawing groups, such as the isoxazole-3-carbaldehyde moiety, generally decrease the reactivity of the furan in normal electron-demand Diels-Alder reactions. rsc.org

Despite this, intramolecular Diels-Alder reactions of furan (IMDAF) derivatives have been successfully employed to synthesize complex polycyclic structures. For instance, the reaction of 5-arylisoxazolyl- and 4,5-dichloroisothiazolylallylamines with 2-furoyl chlorides leads to the formation of 3a,6-epoxyisoindol-3-ones through a spontaneous intramolecular Diels-Alder reaction of the intermediate N-furoylamides. researchgate.net This demonstrates that with appropriate tethering of the dienophile, the furan ring of a 2-substituted furan can effectively participate in cycloaddition.

Furthermore, 2-substituted furans can be transformed into other cyclic systems. For example, 2-substituted furans can be converted into trans-4-oxo-2-enals using N-bromosuccinimide (NBS) in a mixture of THF, acetone, and water. researchgate.net This transformation opens up possibilities for further synthetic manipulations to form different ring structures.

Synthesis of Conjugates and Hybrid Molecular Systems

The aldehyde functionality and the heterocyclic core of this compound make it a versatile building block for the synthesis of a wide range of conjugates and hybrid molecules with potential applications in medicinal chemistry and materials science.

The aldehyde group can readily undergo condensation reactions with various nucleophiles to form Schiff bases, hydrazones, and other derivatives. For example, phenylisoxazole-3/5-carbaldehydes have been reacted with isonicotinylhydrazide to produce isonicotinylhydrazone derivatives with antitubercular activity. nih.gov Similarly, 5-(1,3-benzothiazol-2-yl)furan-2-carbaldehyde has been used in condensation reactions with compounds containing active methylene groups to synthesize a variety of heterocyclic systems with antitumor properties. researchgate.net

The isoxazole and furan rings themselves can be part of a larger conjugated system or can be linked to other molecular fragments through various synthetic strategies. "Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for creating hybrid molecules. mdpi.com Although direct examples with this compound are not prevalent, the general strategy involves functionalizing the core molecule with an azide (B81097) or an alkyne, which can then be "clicked" with a complementary fragment.

Palladium-catalyzed cross-coupling reactions are another important method for synthesizing conjugates. If a halogen atom is introduced onto the furan or isoxazole ring of the title compound, it can serve as a handle for Suzuki, Heck, or Sonogashira coupling reactions to attach other aryl or vinyl groups, thereby extending the conjugated system. Palladium-catalyzed C-H activation of furan derivatives has also been utilized for direct arylation, offering a more atom-economical approach to biaryl structures. dntb.gov.ua

Table 3: Potential Derivatization and Conjugation Strategies for this compound

| Reaction Type | Functional Group Targeted | Potential Reagents/Conditions | Resulting Structure |

| Schiff Base Formation | Aldehyde | Primary amines | Imines |

| Hydrazone Formation | Aldehyde | Hydrazines, Hydrazides | Hydrazones |

| Knoevenagel Condensation | Aldehyde | Active methylene compounds | α,β-Unsaturated systems |

| Wittig Reaction | Aldehyde | Phosphonium ylides | Alkenes |

| Click Chemistry (CuAAC) | (after functionalization to azide/alkyne) | Alkyne/Azide partners, Cu(I) catalyst | Triazole-linked conjugates |

| Palladium Cross-Coupling | (after halogenation) | Boronic acids (Suzuki), Alkenes (Heck), Alkynes (Sonogashira) | Biaryl or vinyl/alkynyl substituted systems |

Mechanistic Elucidations and Theoretical Studies on 5 2 Furyl Isoxazole 3 Carbaldehyde Transformations

Computational Chemistry Methodologies

Theoretical studies provide a powerful lens to scrutinize the structure, reactivity, and electronic characteristics of molecules like 5-(2-Furyl)isoxazole-3-carbaldehyde. These computational approaches offer insights that complement experimental findings.

Density Functional Theory (DFT) Calculations

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable computational method used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map provides a visual representation of the charge distribution on the molecule's surface. For isoxazole (B147169) derivatives, MEP analysis helps in identifying the regions with negative potential, which are susceptible to electrophilic attack, and regions with positive potential, which are prone to nucleophilic attack. In a typical MEP map, red and blue colors represent regions of negative and positive potential, respectively, while green indicates neutral regions. wpmucdn.com This analysis is instrumental in understanding intermolecular interactions and predicting the regioselectivity of chemical reactions. For this compound, one could anticipate that the oxygen and nitrogen atoms of the isoxazole ring and the oxygen of the furan (B31954) ring and the carbaldehyde group would exhibit negative electrostatic potential, making them likely sites for electrophilic interaction.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interaction between the HOMO of one reactant and the LUMO of another. wikipedia.org The energy and symmetry of these frontier orbitals are key to predicting the feasibility and stereochemical outcome of pericyclic reactions, such as cycloadditions. wikipedia.org In the context of isoxazole chemistry, FMO theory is applied to explain the regioselectivity of 1,3-dipolar cycloaddition reactions, a common method for synthesizing the isoxazole ring. organic-chemistry.orgnih.gov The interaction between the HOMO of the dipolarophile (e.g., an alkyne) and the LUMO of the 1,3-dipole (e.g., a nitrile oxide), or vice versa, determines the orientation of the cycloaddition. wikipedia.org For this compound, FMO analysis would be critical in predicting its reactivity in cycloaddition reactions, with the relative energies of the HOMO and LUMO of the furan and isoxazole rings influencing the reaction pathway.

Reaction Mechanism Investigations

Understanding the mechanisms of reactions involving this compound is essential for controlling its transformations and synthesizing new derivatives. While specific mechanistic studies on this compound are limited, general principles of isoxazole reactivity provide a basis for exploration.

Cycloaddition Pathways and Transition State Analysis

The synthesis of the isoxazole ring itself often proceeds through a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or alkene. organic-chemistry.orgrsc.org This pericyclic reaction is a cornerstone of isoxazole chemistry. The mechanism is generally considered to be a concerted process, meaning that the new sigma bonds are formed in a single transition state. researchgate.net Computational studies on similar systems involve locating the transition state structure for the cycloaddition and calculating its energy, which provides the activation barrier for the reaction. Analysis of the transition state geometry can reveal the degree of bond formation and breaking and explain the observed regioselectivity. For transformations involving the furan ring of this compound, cycloaddition reactions such as the Diels-Alder reaction could be envisaged. Theoretical analysis of the transition states for such reactions would be crucial to predict the feasibility and stereochemical outcome.

Role of Reactive Intermediates (e.g., Biradicals, Zwitterions)

In certain photochemical reactions, the transformation of isoxazoles may involve reactive intermediates such as biradicals. For instance, the Paternò-Büchi reaction, a photocycloaddition of a carbonyl compound to an alkene, can proceed via a triplet 1,4-biradical intermediate. beilstein-journals.org While studies on the photocycloaddition of aldehydes to isoxazoles have shown the formation of oxetanes, the efficiency of these reactions can be low, and the stability of the products can be a limiting factor. beilstein-journals.org The formation and stability of biradical intermediates are key to understanding the course of such photoreactions. beilstein-journals.org Another potential reactive intermediate in isoxazole chemistry is the zwitterion, which could be involved in certain nucleophilic addition or ring-opening reactions. The pyrolysis of some isoxazole derivatives can lead to ring cleavage, potentially proceeding through transient intermediates. rsc.org While direct evidence for specific reactive intermediates in the transformations of this compound is lacking, the study of analogous systems suggests that these species could play a significant role in its reactivity under specific conditions.

Catalytic Mechanisms and Reaction Kinetics

The transformation of this compound and related isoxazole aldehydes is often facilitated by catalysts that can influence reaction pathways and rates. While specific kinetic studies on this compound are not extensively documented in publicly available literature, general principles of catalytic reactions involving isoxazoles and aldehydes can be applied to understand its reactivity.

Catalytic transformations of isoxazole derivatives can involve various mechanisms, including 1,3-dipolar cycloadditions and multicomponent reactions. For instance, the synthesis of isoxazol-5(4H)-ones from aromatic aldehydes, hydroxylamine (B1172632) hydrochloride, and a β-ketoester can be efficiently catalyzed by sodium malonate in an aqueous medium, highlighting the use of green chemistry principles. niscpr.res.in The reaction proceeds via a three-component cyclocondensation, with the catalyst facilitating the key bond-forming steps. niscpr.res.in Similarly, amine-functionalized cellulose (B213188) has been employed as a catalyst for the synthesis of 3,4-disubstituted isoxazol-5(4H)-ones, demonstrating the utility of heterogeneous catalysts in these transformations. preprints.org

The aldehyde functional group in this compound is a key site for catalytic reactions. For example, in the synthesis of isoxazol-5(4H)-one derivatives, an organic photoredox catalytic mechanism has been proposed. mdpi.com This process can be initiated by visible light, where the aldehyde is excited to a radical species, which then participates in the reaction cascade. mdpi.com The use of a radical scavenger like TEMPO has been shown to inhibit product formation, supporting the proposed radical mechanism. mdpi.com

The reaction kinetics of such transformations are influenced by factors such as catalyst concentration, temperature, and the nature of the solvent. niscpr.res.in While detailed kinetic data for the transformations of this compound are sparse, it is expected that the reaction rates would be dependent on the concentration of the catalyst and the electrophilicity of the aldehyde carbon. The furan ring, being an electron-rich aromatic system, can also influence the reactivity of the isoxazole core and the aldehyde group.

| Catalyst System | Reaction Type | Key Mechanistic Features | Relevant Findings |

| Sodium Malonate | Three-component cyclocondensation | Operates in aqueous medium at room temperature. | Efficient for the synthesis of isoxazol-5(4H)-ones. niscpr.res.in |

| Amine-Functionalized Cellulose | Three-component reaction | Heterogeneous catalysis in water. | Good to high yields of 3,4-disubstituted isoxazol-5(4H)-ones. preprints.org |

| Organic Photoredox Catalyst | Photochemical synthesis | Involves radical intermediates initiated by visible light. | Reduced reaction times compared to thermal methods. mdpi.com |

Structural Elucidation and Conformational Analysis

The determination of the three-dimensional structure and conformational preferences of this compound is crucial for understanding its reactivity and potential biological interactions. This is typically achieved through a combination of spectroscopic techniques and computational modeling.

Correlation of Spectroscopic Data with Computational Models

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide valuable information about the chemical environment of atoms and the functional groups present in a molecule. Computational models, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting molecular geometries and spectroscopic parameters, which can then be correlated with experimental data to provide a detailed structural picture.

For analogous compounds like phenylisoxazole-3/5-carbaldehyde isonicotinylhydrazone derivatives, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to determine the most stable conformers. researchgate.net These calculations, combined with 2D NMR (¹H-¹H NOESY) analysis, have confirmed the existence of specific isomeric forms in solution. researchgate.net A similar approach can be applied to this compound to elucidate its conformational preferences. The rotational freedom around the single bonds connecting the furan and isoxazole rings, as well as the isoxazole ring and the carbaldehyde group, suggests the possibility of multiple conformers.

The predicted IR and NMR spectra from computational models can be compared with experimental spectra to validate the calculated structures. For instance, the characteristic vibrational frequencies of the C=O (aldehyde), C=N (isoxazole), and C-O-C (furan) bonds can be assigned based on both experimental and calculated data. Similarly, the chemical shifts of the protons and carbons in the ¹H and ¹³C NMR spectra can be accurately predicted and correlated with the experimental values to confirm the molecular structure. In a study of novel isoxazole combinations, the chemical shifts of protons on the isoxazole and phenyl rings were assigned using ¹H NMR spectroscopy. sciarena.com

| Spectroscopic Technique | Information Obtained | Computational Correlation |

| ¹H NMR | Chemical environment of protons, coupling constants. | Prediction of chemical shifts and coupling constants for different conformers. |

| ¹³C NMR | Chemical environment of carbon atoms. | Prediction of carbon chemical shifts. |

| IR Spectroscopy | Presence of functional groups (C=O, C=N, etc.). | Calculation of vibrational frequencies and comparison with experimental spectrum. |

| 2D NMR (e.g., NOESY) | Through-space proximity of protons, aiding in conformational analysis. | Correlation with interatomic distances in calculated conformers. |

Tautomerism and Isomerism Studies

Tautomerism, the interconversion of structural isomers, is a relevant consideration for isoxazole derivatives, particularly those with labile protons. While this compound itself does not have readily available protons for common tautomeric transformations like keto-enol tautomerism within the aldehyde group under normal conditions, the isoxazole ring itself can be involved in ring-chain tautomerism in certain derivatives. For example, 1-(4-ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid exists in equilibrium with its cyclic hemiacetal form. mdpi.com While this is a triazole, similar ring-chain tautomerism could be envisaged for isoxazole derivatives under specific conditions or with appropriate substitution patterns.

More relevant to this compound is the study of its geometric isomerism. The planarity of the aromatic furan and isoxazole rings suggests that the molecule will likely adopt a relatively planar conformation. However, rotation around the C-C single bond connecting the two rings can lead to different conformers. Computational studies on similar bi-heterocyclic systems can provide insight into the rotational energy barriers and the relative stability of these conformers. For phenylisoxazole semicarbazone derivatives, computational studies have shown that the cisE geometrical configuration is the most stable conformer in both gas and liquid phases. nih.gov

Furthermore, theoretical studies on the thermal isomerization of isoxazole have shown that it can proceed through an azirine intermediate to form an oxazole (B20620). capes.gov.br This indicates the potential for complex isomeric transformations of the isoxazole ring under thermal conditions, which could also be a possibility for substituted derivatives like this compound.

Advanced Applications and Future Directions in 5 2 Furyl Isoxazole 3 Carbaldehyde Chemistry

Role as a Versatile Intermediate in Complex Molecular Synthesis

The strategic placement of reactive functional groups in 5-(2-Furyl)isoxazole-3-carbaldehyde makes it an exceptionally versatile intermediate for the synthesis of complex molecular architectures. The aldehyde group readily participates in a variety of classical organic reactions, including condensations, oxidations, and reductions, to introduce new functionalities.

For instance, the aldehyde can be condensed with various amines or amine derivatives to form Schiff bases or hydrazones. ulima.edu.peresearchgate.net These reactions are often the initial step in the construction of larger, more elaborate heterocyclic systems. Research has demonstrated the synthesis of novel phenylisoxazole semicarbazone and isonicotinylhydrazone derivatives through the reaction of corresponding phenylisoxazole-3/5-carbaldehyde derivatives with semicarbazide (B1199961) hydrochloride or isoniazid, respectively. ulima.edu.peresearchgate.net

Furthermore, the furan (B31954) and isoxazole (B147169) rings themselves can undergo various transformations. The furan ring can be involved in Diels-Alder reactions or be opened under specific conditions to yield linear chains with multiple functional groups. The isoxazole ring, while generally stable, can be cleaved reductively to unveil a β-hydroxy ketone or other synthetically useful motifs. This reactivity allows for the strategic unmasking of functional groups at later stages of a synthesis, a key tactic in the assembly of complex natural products and pharmaceuticals.

The utility of furan-2-carbaldehyde derivatives as platforms for modular synthesis has been highlighted in the preparation of 3-substituted 2-furyl carbinols. nih.gov This underscores the potential of this compound to serve as a cornerstone in synthetic strategies that require the controlled and sequential introduction of molecular complexity.

Contributions to Building Block Libraries for Chemical Diversity

The concept of "building block" chemistry is central to modern drug discovery and materials science. It involves the creation of libraries of diverse, yet synthetically accessible, small molecules that can be readily combined to generate a vast array of larger, more complex structures. This compound is an ideal candidate for inclusion in such libraries.

Its inherent structural rigidity, conferred by the two heterocyclic rings, provides a well-defined three-dimensional scaffold. The aldehyde functionality serves as a convenient attachment point for a wide range of other building blocks, allowing for the rapid generation of a multitude of derivatives. This "plug-and-play" approach enables the exploration of large areas of chemical space in the search for new bioactive compounds or materials with desired properties.

The synthesis of various isoxazole derivatives, including those with potential biological activities, showcases the role of such scaffolds in medicinal chemistry research. nih.govnih.gov By systematically modifying the substituents on the furan and isoxazole rings, and by derivatizing the carbaldehyde group, chemists can generate libraries of compounds with a high degree of structural and functional diversity. For example, the synthesis of novel 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as xanthine (B1682287) oxidase inhibitors illustrates the successful application of isoxazole-based scaffolds in designing new therapeutic agents. nih.gov

Catalytic Applications of Derived Metal Complexes

The nitrogen and oxygen atoms within the isoxazole ring of this compound and its derivatives can act as ligands, capable of coordinating to metal ions. This property opens up the possibility of using these compounds to create novel metal complexes with potential catalytic applications.

While direct catalytic applications of metal complexes derived from this compound are an emerging area, the broader field of isoxazole-containing ligands in catalysis is established. researchgate.net The electronic properties of the isoxazole ring can be tuned by the nature of the substituents, which in turn influences the properties of the resulting metal complex, such as its stability, solubility, and catalytic activity.

For example, palladium complexes bearing functionalized isoxazole ligands have demonstrated high activity in cross-coupling reactions, which are fundamental transformations in organic synthesis. researchgate.net The development of coordination compounds with heterocyclic ligands, such as those derived from 1,2,4-triazoline-3-thione, has also been explored for their anticancer activities, highlighting the potential for metal complexes in biomedical applications. nih.gov The synthesis of nickel(II) coordination polymers with benzimidazole-based ligands has been investigated for their photocatalytic activities in the decomposition of organic dyes, suggesting a potential avenue for the application of furan-isoxazole-derived metal complexes in environmental remediation. epa.gov

The synthesis of metal complexes with various heterocyclic ligands, including indole, benzimidazole, and benzothiazole, has been reviewed for their significant applications in pharmacy and industry. nih.gov This body of work provides a strong foundation for the future design and synthesis of catalytically active metal complexes derived from this compound.

Emerging Research Avenues and Untapped Synthetic Potential

The full synthetic potential of this compound is far from being fully realized, and several exciting research avenues are emerging.

One area of growing interest is the use of this compound in multicomponent reactions (MCRs). MCRs allow for the construction of complex molecules from three or more starting materials in a single synthetic operation, offering significant advantages in terms of efficiency and atom economy. The aldehyde functionality of this compound makes it an ideal substrate for a variety of MCRs, such as the Ugi and Passerini reactions. For instance, multicomponent reactions involving 5-(1,3-benzothiazol-2-yl)furan-2-carbaldehyde have been used to synthesize novel heterocyclic systems with potential antitumor activity. researchgate.net

Another promising direction is the exploration of domino reactions initiated by transformations of the aldehyde group. These reaction cascades, where a single event triggers a series of subsequent bond-forming reactions, can lead to the rapid assembly of intricate molecular frameworks. The development of domino methods for the preparation of pyrrole (B145914) derivatives from isoxazoles highlights the potential for such strategies. rsc.org

Furthermore, the unique electronic and structural features of the 5-(2-furyl)isoxazole (B170271) moiety could be exploited in the design of novel materials. For example, the incorporation of this unit into polymers or organic frameworks could lead to materials with interesting photophysical, electronic, or gas-sorption properties. The synthesis of rotaxane molecular shuttles using benzimidazolium-based templates demonstrates the utility of heterocyclic components in the construction of complex supramolecular assemblies. rsc.org

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-(2-Furyl)isoxazole-3-carbaldehyde?

- Methodological Answer : A scalable approach involves continuous flow oxidation using TEMPO/NaOCl to selectively oxidize alcohols to aldehydes. This method enhances reaction efficiency and reduces side reactions compared to batch processes . Alternative routes may include aldol condensation or formylation of pre-functionalized isoxazole intermediates, though yields depend on substituent compatibility and reaction conditions.

Q. What purification strategies are recommended for isolating this compound after synthesis?

- Methodological Answer : Recrystallization from a DMF/acetic acid mixture (e.g., 3:1 v/v) is effective for removing polar byproducts. Column chromatography with ethyl acetate/hexane gradients (30–50% EtOAc) can further purify the compound, monitored by TLC (Rf ~0.4 in 40% EtOAc/hexane). Post-purification, vacuum drying at 40°C ensures solvent removal .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : H NMR (DMSO-d6) shows characteristic aldehyde proton peaks at δ 9.8–10.2 ppm, furyl protons (δ 6.3–7.5 ppm), and isoxazole protons (δ 6.1–6.4 ppm).

- IR : Strong absorption at ~1700 cm confirms the aldehyde C=O stretch.

- Mass Spectrometry : ESI-MS typically displays [M+H] at m/z 192.17 (calculated for CHNO).

- X-ray Crystallography : For structural confirmation, single-crystal X-ray diffraction (as applied to analogous furyl-isoxazole derivatives) resolves bond angles and planarity .

Advanced Research Questions

Q. How can this compound be derivatized for functional group diversification?

- Methodological Answer : The aldehyde group enables nucleophilic additions (e.g., Grignard reactions) or condensations (e.g., hydrazide formation). For example, aldol condensation with ketones or active methylene compounds (e.g., indole derivatives) under acidic conditions yields α,β-unsaturated carbonyl adducts. Reaction with hydrazines produces hydrazones, which are precursors for heterocyclic scaffolds like pyrazoles or oxadiazoles .

Q. How do researchers resolve contradictions in reaction yields across different synthetic protocols?

- Methodological Answer : Systematic parameter analysis (e.g., temperature, catalyst loading, solvent polarity) identifies optimal conditions. For instance, continuous flow oxidation (TEMPO/NaOCl) achieves >85% yield in 2 hours , while traditional reflux methods may yield 60–70% due to aldehyde overoxidation. Kinetic studies (e.g., in situ FTIR monitoring) clarify side reaction pathways, guiding protocol refinement .

Q. What computational methods predict the electronic and steric effects of substituents on this compound’s reactivity?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular docking simulations assess interactions with biological targets (e.g., FPR2 receptors), leveraging structural data from crystallography .

Q. How is this compound evaluated for biological activity in receptor-binding studies?

- Methodological Answer :

- In Vitro Assays : Calcium mobilization and chemotaxis assays in monocyte/macrophage cell lines (e.g., THP-1) measure FPR2 agonism. PTX-sensitive TNFα production confirms receptor specificity .

- Structure-Activity Relationship (SAR) : Modifying the furyl or isoxazole moieties (e.g., halogenation, methylation) and testing derivatives identifies key pharmacophores.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.